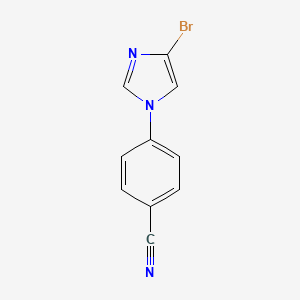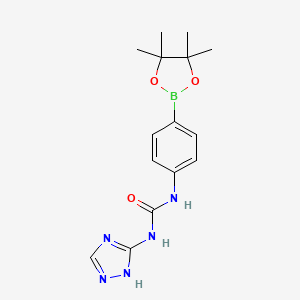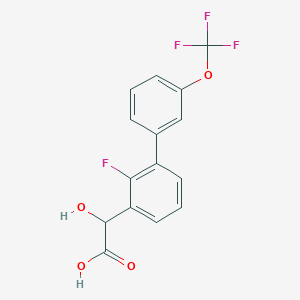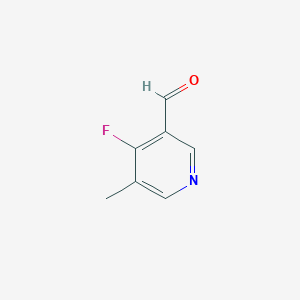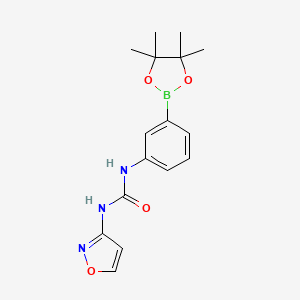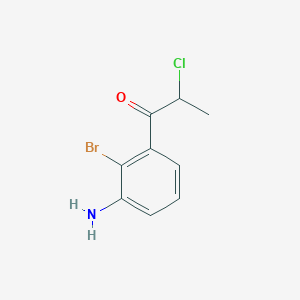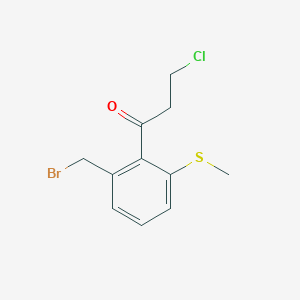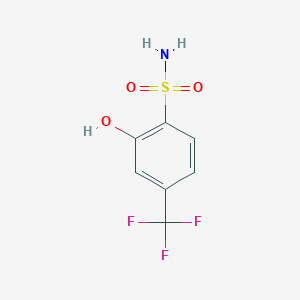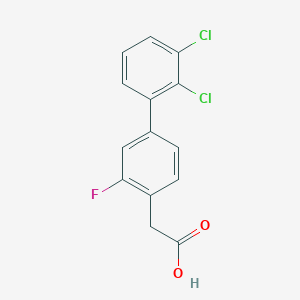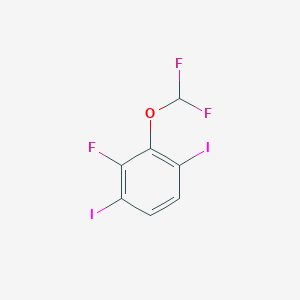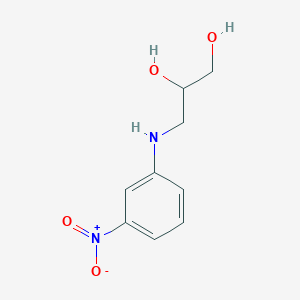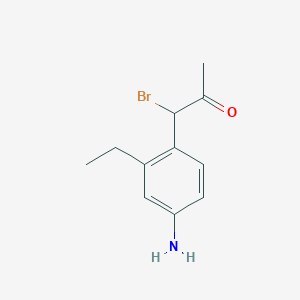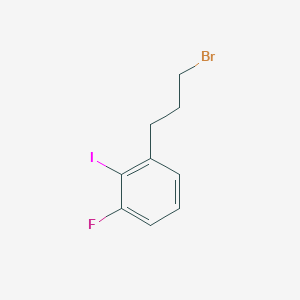
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-3-fluoro-2-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation: The attachment of the 3-bromopropyl group to the benzene ring is often carried out using alkylation reactions, where a suitable alkylating agent such as 3-bromopropyl chloride is used in the presence of a base.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different products. For example, oxidation can lead to the formation of corresponding carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.
Industry: The compound’s reactivity and functional groups make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-2-iodobenzene involves its interaction with molecular targets through its halogen atoms and functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The specific pathways involved depend on the nature of the target and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene can be compared with other halogenated aromatic compounds such as:
1-(3-Bromopropyl)-2-iodobenzene: Lacks the fluorine atom, which may result in different reactivity and applications.
1-(3-Bromopropyl)-3-chloro-2-iodobenzene:
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene: The position of the iodine atom is different, which can affect the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C9H9BrFI |
|---|---|
Molekulargewicht |
342.97 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
OWWSDKMBGCPGDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)I)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


